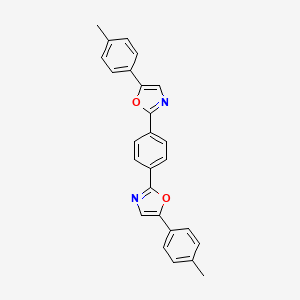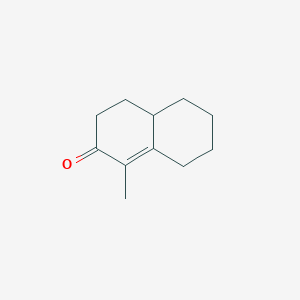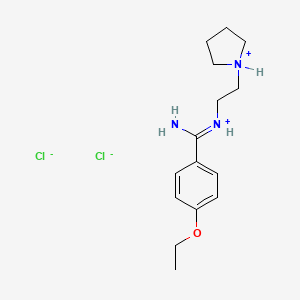![molecular formula C12H19ClN2O2 B13770864 [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride CAS No. 63884-75-3](/img/structure/B13770864.png)
[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride is a chemical compound with a complex structure that includes a dimethylcarbamoyloxy group and a dimethylazanium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride typically involves the reaction of 5-methylphenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with dimethylamine to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride is used as a reagent in organic synthesis. It can be employed in the preparation of various derivatives and as a catalyst in certain reactions .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in treating conditions such as myasthenia gravis and other neuromuscular disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds. Its unique chemical properties make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride involves its interaction with specific molecular targets. The compound binds to enzymes and inhibits their activity by blocking the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(dimethylcarbamoyloxy)-5-phenylphenyl]methyltrimethylazanium bromide: This compound has a similar structure but with a phenyl group instead of a methyl group.
[2-(dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide: This compound has an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride lies in its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to inhibit enzymes and participate in various chemical reactions makes it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
63884-75-3 |
|---|---|
Molekularformel |
C12H19ClN2O2 |
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9-6-7-11(10(8-9)13(2)3)16-12(15)14(4)5;/h6-8H,1-5H3;1H |
InChI-Schlüssel |
VSOOXEATSPJZQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
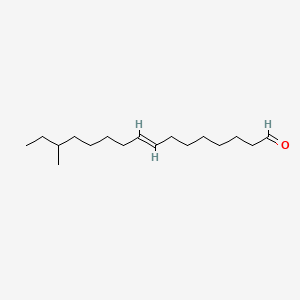
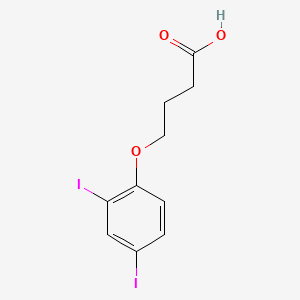
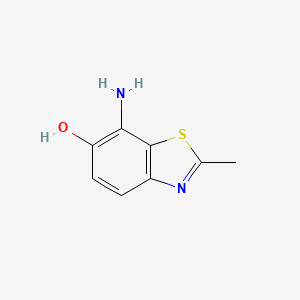
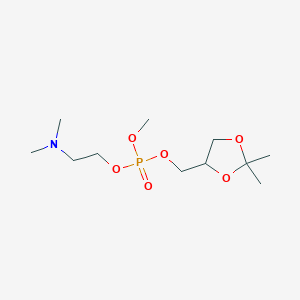
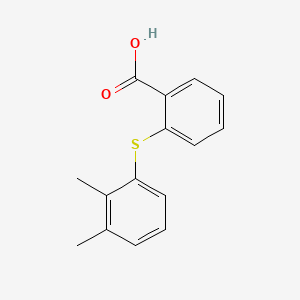
![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)
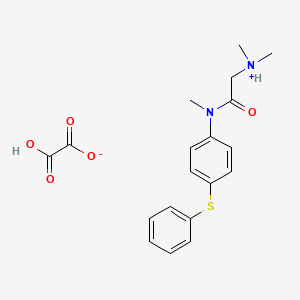
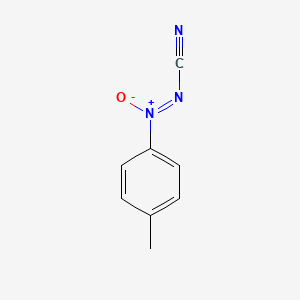
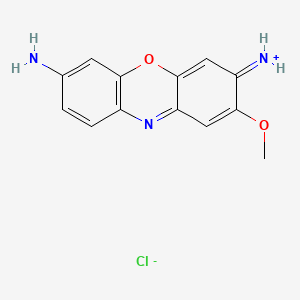
![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
